![molecular formula C22H21FN2O3S B2911375 4-[[(2,5-dimethylphenyl)sulfonylamino]methyl]-N-(4-fluorophenyl)benzamide CAS No. 690643-96-0](/img/structure/B2911375.png)
4-[[(2,5-dimethylphenyl)sulfonylamino]methyl]-N-(4-fluorophenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[[(2,5-dimethylphenyl)sulfonylamino]methyl]-N-(4-fluorophenyl)benzamide, commonly known as DMSB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMSB is a member of the benzamide family of compounds and is synthesized through a multistep process.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for the compound '4-[[(2,5-dimethylphenyl)sulfonylamino]methyl]-N-(4-fluorophenyl)benzamide' involves the reaction of 4-fluorobenzoyl chloride with N-(2,5-dimethylphenyl)sulfonyl-4-aminobenzyl alcohol, followed by the addition of N,N-dimethylformamide (DMF) and triethylamine (TEA) to form the final product.
Starting Materials
4-fluorobenzoyl chloride, N-(2,5-dimethylphenyl)sulfonyl-4-aminobenzyl alcohol, N,N-dimethylformamide (DMF), triethylamine (TEA)
Reaction
Step 1: 4-fluorobenzoyl chloride is added to a solution of N-(2,5-dimethylphenyl)sulfonyl-4-aminobenzyl alcohol in dichloromethane (DCM) at room temperature., Step 2: The reaction mixture is stirred for several hours until complete conversion is achieved., Step 3: N,N-dimethylformamide (DMF) and triethylamine (TEA) are added to the reaction mixture to form the final product, 4-[[(2,5-dimethylphenyl)sulfonylamino]methyl]-N-(4-fluorophenyl)benzamide., Step 4: The product is isolated by filtration and purified by recrystallization.
Mechanism Of Action
The mechanism of action of DMSB is not fully understood, but it is believed to act by inhibiting the activity of specific enzymes involved in tumor growth and inflammation. DMSB has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication, and to inhibit the activity of the NF-κB pathway, a signaling pathway involved in inflammation.
Biochemical And Physiological Effects
DMSB has been found to have a range of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. DMSB has also been found to inhibit the production of reactive oxygen species, which can cause cellular damage. In addition, DMSB has been shown to inhibit the production of nitric oxide, a molecule involved in inflammation.
Advantages And Limitations For Lab Experiments
One of the main advantages of DMSB for lab experiments is its high purity, which allows for accurate and reproducible results. DMSB is also stable under a range of conditions, making it easy to handle in the lab. However, one limitation of DMSB is its relatively low solubility in water, which can make it difficult to work with in aqueous solutions.
Future Directions
For research include the development of DMSB analogs, investigation of its potential therapeutic applications, and further studies on its mechanism of action.
Scientific Research Applications
DMSB has shown promising results in various scientific research applications. It has been found to exhibit antitumor activity by inhibiting the growth of cancer cells. DMSB has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, DMSB has been found to have antifungal and antibacterial properties.
properties
IUPAC Name |
4-[[(2,5-dimethylphenyl)sulfonylamino]methyl]-N-(4-fluorophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN2O3S/c1-15-3-4-16(2)21(13-15)29(27,28)24-14-17-5-7-18(8-6-17)22(26)25-20-11-9-19(23)10-12-20/h3-13,24H,14H2,1-2H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBFLFWSUDPEKFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NCC2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[[(2,5-dimethylphenyl)sulfonylamino]methyl]-N-(4-fluorophenyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

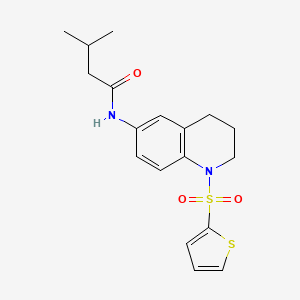
![2-{[4-(7-Methoxy-2-methyl-4-oxochromen-3-yloxy)phenyl]carbonylamino}benzamide](/img/structure/B2911294.png)
![2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(2-fluorophenyl)acetamide](/img/no-structure.png)
![1-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-5-methyl-1H-indole-2,3-dione](/img/structure/B2911296.png)
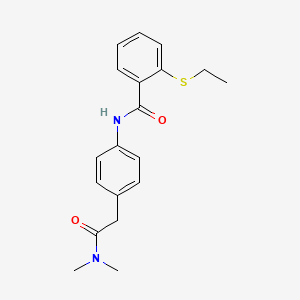
![3'-methoxy-N-(octahydrobenzo[b][1,4]dioxin-6-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2911298.png)
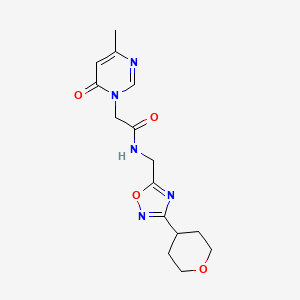
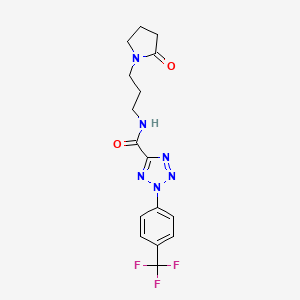
![1-(4-chlorophenyl)-3-(2-fluoro-4-methoxyphenyl)-3-hydroxy-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2911308.png)
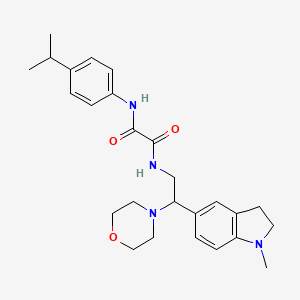
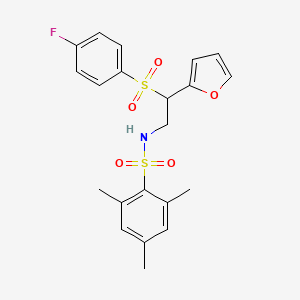
![8-((2,4-Difluorophenyl)sulfonyl)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2911312.png)
![(4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(2,4-dimethylthiazol-5-yl)methanone](/img/structure/B2911313.png)